tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid in coupling reactions.
Solvents: Organic solvents like toluene, DMF, or ethanol are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
- tert-Butyl (1-(2-chloro-4-(trifluoromethyl)phenyl)ethyl)carbamate
- tert-Butyl (1-(2-bromo-4-methylphenyl)ethyl)carbamate
Uniqueness
tert-Butyl (1-(2-bromo-4-(trifluoromethyl)phenyl)ethyl)carbamate is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and drug design.
Properties
IUPAC Name |
tert-butyl N-[1-[2-bromo-4-(trifluoromethyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(19-12(20)21-13(2,3)4)10-6-5-9(7-11(10)15)14(16,17)18/h5-8H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALACZKRRZSIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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